Methoxymethyl propionate

Coatings formulation Non-polar solvent compatibility Cost reduction

Replacing PMA or EEP without reformulation often fails due to differences in non-polar solvent tolerance and surface tension. Methyl 3-Methoxypropionate (MMP) solves this with: - 2.3× higher n-heptane & 2.5× higher toluene tolerance vs. PMA → stable hydrocarbon-diluted systems - Enhanced surface tension reduction vs. EEP → fewer bubble/pinhole defects in high-gloss coatings - ≥99.5% purity grade validated for photoresist removal & flux cleaning - Hydrolytic stability under 4% moisture (smaller acid value rise than PMA)

Molecular Formula C5H10O3
Molecular Weight 118.13 g/mol
Cat. No. B3151254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethoxymethyl propionate
Molecular FormulaC5H10O3
Molecular Weight118.13 g/mol
Structural Identifiers
SMILESCCC(=O)OCOC
InChIInChI=1S/C5H10O3/c1-3-5(6)8-4-7-2/h3-4H2,1-2H3
InChIKeyDKJCSMHIPYRALV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / 500 ml / 1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methoxymethyl Propionate (MMP) Physical Properties & Class


Methoxymethyl propionate, more precisely identified as Methyl 3-Methoxypropionate (MMP, CAS: 3852-09-3), is a specialized ether-ester solvent characterized by a unique linear molecular structure incorporating a central propionyl group . Key physicochemical identifiers include a molecular formula of C₅H₁₀O₃, a molecular weight of 118.13 g/mol, a density of 1.009 g/mL at 25°C, and a boiling point range of 142–143°C . Its balanced vapor pressure (9.733–15.999 hPa at 20–25°C) and high water solubility (428.60 g/L at 25°C) define its performance profile as a slow-evaporating, high-solvency liquid .

MMP Substitution: Critical Differentiators


While Methoxymethyl Propionate (MMP) belongs to the broad class of ether-ester solvents alongside Propylene Glycol Methyl Ether Acetate (PMA) and Ethyl 3-Ethoxypropionate (EEP), its substitution without performance verification can lead to formulation failure or increased cost. The linear molecular architecture and propionyl group of MMP confer specific solvency, hydrolysis resistance, and surface tension reduction characteristics that are not universally present in glycol ether acetates or higher-molecular-weight homologs [1][2]. Empirical head-to-head testing reveals that MMP exhibits 2.3× higher tolerance to n-heptane and 2.5× higher tolerance to toluene than PMA, demonstrating that a simple in-class replacement would severely compromise non-polar solvent compatibility and formulation stability [1]. Furthermore, MMP serves as a cost-efficient alternative to EEP while providing enhanced surface tension reduction that directly mitigates bubble and pinhole defects in coatings—a performance attribute that cannot be assumed for other ether-esters [2].

MMP Selection Evidence vs. Competitors


Non-Polar Solvent Tolerance vs. PMA

In a direct comparative study evaluating tolerance to non-polar hydrocarbon solvents, Methyl 3-Methoxypropionate (MMP) demonstrated significantly higher compatibility than Propylene Glycol Methyl Ether Acetate (PMA). When titrated with n-heptane in a nitrocellulose resin system, MMP tolerated 35% n-heptane by weight before turbidity onset, whereas PMA tolerated only 15%. Similarly, with toluene as the titrant, MMP tolerated 76% toluene compared to PMA's 30% [1].

Coatings formulation Non-polar solvent compatibility Cost reduction

Enhanced Hydrolysis Resistance vs. PMA

In a controlled hydrolysis study, MMP and PMA samples containing 4% added water were heated at 40°C for 48 hours. The change in acid value—a direct indicator of ester hydrolysis—was measured. MMP exhibited a smaller acid value change compared to PMA under these limited-water conditions, indicating superior hydrolytic stability [1]. Notably, under water-saturated conditions, both solvents suppressed hydrolysis, but MMP showed greater acid value variation, highlighting that the stability advantage of MMP is most pronounced in low-to-moderate moisture environments typical of many industrial formulations [1].

Hydrolytic stability Ester solvent durability Formulation shelf-life

Cost-Efficient EEP Alternative & Surface Tension Reduction

MMP is positioned as a cost-efficient alternative to Ethyl 3-Ethoxypropionate (EEP), a higher-molecular-weight (146.18 g/mol) ether-ester solvent commonly used in premium coatings [1]. Beyond cost savings, MMP's molecular characteristics enable greater reduction of coating system surface tension compared to EEP, which directly mitigates the formation of surface defects such as bubbles and pinholes during film formation [1]. This dual advantage—lower procurement cost combined with superior defect prevention—makes MMP a strategically advantageous selection for high-quality coating operations.

Surface tension reduction Coating defect prevention Cost optimization

High-Purity Grade for Semiconductor Cleaning

MMP is commercially available in a high-purity grade with a guaranteed assay of ≥99.5% as determined by gas chromatography (GC) [1]. This purity specification is critical for precision electronics cleaning applications, including semiconductor fabrication, photoresist removal, and printed circuit board (PCB) assembly, where residual impurities can compromise component performance and reliability [1][2]. The solvent's inclusion in a patented thinner composition for cleaning photoresist coating equipment—alongside glycol ethers and ethyl 3-ethoxypropionate—further validates its industrial utility in high-purity applications [2].

Electronics cleaning High-purity solvents Semiconductor manufacturing

Balanced Vapor Pressure for Precision Evaporation

The vapor pressure of MMP is reported as 9.733–15.999 hPa at 20–25°C . This moderate vapor pressure distinguishes MMP from faster-evaporating solvents such as acetone (~246 hPa at 20°C) and slower-evaporating solvents such as EEP (~0.13 hPa at 20°C), positioning it as a balanced-evaporation solvent suitable for applications requiring sufficient open time for leveling without excessively prolonged drying . The controlled evaporation profile is particularly advantageous in electronics cleaning and vapor degreasing, where rapid solvent evaporation can induce thermal stress on delicate components, while overly slow evaporation may leave unacceptable residues [1].

Evaporation rate control Solvent retention Coating uniformity

Eco-Friendly Regulatory & Transport Profile

MMP is consistently described in supplier documentation as a low-toxicity, environmentally friendly solvent that is not classified as hazardous material for DOT/IATA transport purposes [1]. This regulatory profile contrasts with traditional dipolar aprotic solvents such as NMP (N-methylpyrrolidone) and DMF (dimethylformamide), which face increasing regulatory restrictions due to reproductive toxicity concerns and are classified as hazardous substances [1]. MMP's classification enables simpler logistics, reduced handling costs, and alignment with corporate sustainability initiatives aimed at reducing hazardous chemical inventories.

Regulatory compliance Low-VOC solvents Sustainable procurement

MMP Application Scenarios


Industrial Coatings with Broad Resin Compatibility

MMP is optimally deployed in solvent-borne coating formulations where the resin system includes nitrocellulose, acrylics, phenolics, or epoxies, and where formulation flexibility demands high tolerance to non-polar hydrocarbon diluents. The demonstrated 2.3× higher n-heptane tolerance and 2.5× higher toluene tolerance compared to PMA enables formulators to incorporate cost-effective hydrocarbon thinners without inducing phase separation or resin precipitation [1]. Additionally, MMP's enhanced surface tension reduction relative to EEP mitigates bubble and pinhole formation, making it particularly suitable for high-gloss automotive finishes, industrial maintenance coatings, and printing inks where surface defect elimination is paramount [2].

Semiconductor & Precision Electronics Cleaning

MMP in high-purity grade (≥99.5% GC) is validated for use in photoresist removal, flux residue cleaning, and general degreasing of electronic components and assemblies [1]. Its inclusion in patented thinner compositions for photoresist coating equipment cleaning confirms its efficacy and compatibility with semiconductor manufacturing processes [2]. The balanced vapor pressure (9.733–15.999 hPa at 20–25°C) provides sufficient open time for effective contaminant dissolution while preventing thermal shock to sensitive components that can occur with highly volatile solvents [3]. Furthermore, its non-hazardous transport classification and low toxicity profile align with cleanroom environmental controls and worker exposure limits, reducing EHS compliance burden compared to NMP or DMF [1].

Cost-Sensitive EEP Replacement Formulations

For manufacturers currently utilizing Ethyl 3-Ethoxypropionate (EEP) in coatings, inks, or cleaning formulations, MMP presents a direct cost-reduction opportunity without sacrificing performance [1]. MMP offers a lower procurement price point while delivering comparable or superior performance in critical metrics including surface tension reduction and wetting of fillers and pigments [1]. The hydrolytic stability advantage of MMP under limited-water conditions (smaller acid value change than PMA with 4% water addition) further supports its use in formulations that may encounter ambient moisture during storage or application, reducing the risk of acidic byproduct formation and extending shelf-life [2].

Water-Borne Systems Requiring Hydrolytic Stability

Although MMP is primarily an organic solvent, its high water solubility (428.60 g/L at 25°C) and demonstrated hydrolytic stability under limited-moisture conditions make it a suitable co-solvent or coupling agent in water-borne systems [1][2]. In direct comparison with PMA, MMP exhibited a smaller acid value increase when subjected to 4% water addition at 40°C for 48 hours, indicating superior resistance to ester hydrolysis under formulation-relevant moisture levels [2]. This property supports its use in water-reducible coatings, latex paint coalescing aids, and aqueous cleaning formulations where ester bond integrity must be maintained over the product lifecycle to prevent viscosity drift, pH alteration, or corrosion of packaging.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methoxymethyl propionate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.